2-Methyl-2-(piperidin-1-yl)propanoic acid
Description
2-Methyl-2-(piperidin-1-yl)propanoic acid (CAS 24007-14-5) is a piperidine-substituted carboxylic acid with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol in its hydrochloride form . The compound features a tertiary carbon center bonded to a piperidine ring and a carboxylic acid group, conferring both lipophilic and ionizable properties. Its synthesis typically involves alkaline hydrolysis of ester precursors, as demonstrated in methods using NaOH in methanol followed by purification via flash chromatography . The hydrochloride salt is commercially available for research purposes, with purity levels exceeding 95%, and is cataloged under stringent storage guidelines for laboratory use .
Properties
IUPAC Name |
2-methyl-2-piperidin-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,8(11)12)10-6-4-3-5-7-10/h3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPYEFYBJOTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperidin-1-yl)propanoic acid typically involves the reaction of piperidine with a suitable precursor, such as 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2-(piperidin-1-yl)propanoic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperidine derivatives .
Scientific Research Applications
2-Methyl-2-(piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of 2-methyl-2-(piperidin-1-yl)propanoic acid with analogous compounds, focusing on structural features, physicochemical properties, and applications.
2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic Acid
- Molecular Formula: C19H29NO2
- Molecular Weight : 303.45 g/mol
- Key Features: This compound incorporates a phenylpropyl chain linked to the piperidine group, significantly increasing its molecular weight and lipophilicity compared to the target compound.
2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- Key Features: Substitution of the piperidine ring with a pyrazole heterocycle reduces molecular weight and alters electronic properties.
- Applications : Pyrazole derivatives are widely explored in agrochemicals and pharmaceuticals due to their bioisosteric properties.
2-Methyl-2-{[(piperidin-1-yl)methyl]sulfanyl}propanoic Acid
- Molecular Formula: C9H17NO2S (inferred from name)
- Molecular Weight : ~215.3 g/mol (estimated)
- Key Features : The addition of a sulfanyl-methyl-piperidine moiety introduces sulfur, which may improve metal-binding affinity or redox activity. This modification distinguishes it from the target compound’s direct piperidine-carboxylic acid linkage .
2-((1-Phenyl-1H-imidazol-2-yl)thio)propanoic Acid
- Molecular Formula : C12H12N2O2S
- Molecular Weight : 248.3 g/mol
- Key Features : Replacement of piperidine with a phenyl-imidazole thioether group drastically changes the compound’s electronic profile. The imidazole ring offers aromaticity and basicity, while the thioether enhances stability against oxidative degradation .
Biological Activity
2-Methyl-2-(piperidin-1-yl)propanoic acid, often referred to as 2-Methyl-2-PPA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C9H17NO2
- Molecular Weight: Approximately 171.24 g/mol
- Structure: The compound features a piperidine ring, which is known for its role in various biological activities, and a carboxylic acid functional group that enhances its solubility and reactivity.
Research indicates that 2-Methyl-2-PPA interacts with specific molecular targets within biological systems. These interactions may involve binding to receptors or enzymes, thereby modulating their activity. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to mood regulation and cognitive function.
Potential Mechanisms Include:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmission.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.
Antimicrobial Activity
Preliminary studies suggest that 2-Methyl-2-PPA exhibits antimicrobial properties. Its effectiveness against various microbial strains has been explored, indicating potential applications in treating infections.
| Microbial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Low |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Properties
Emerging evidence points toward the anticancer potential of 2-Methyl-2-PPA. Research has indicated that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of several derivatives of piperidine, including 2-Methyl-2-PPA. Results showed that it had comparable efficacy to established antibiotics against certain Gram-positive bacteria, suggesting its utility in addressing antibiotic resistance . -
Investigating Anticancer Activity:
A recent investigation into piperidine derivatives found that 2-Methyl-2-PPA inhibited the growth of specific cancer cell lines in vitro. The study indicated that the compound could induce apoptosis through mitochondrial pathways, warranting further exploration in vivo.
Research Findings and Applications
The unique structural characteristics of 2-Methyl-2-PPA confer distinct chemical and biological properties compared to other similar compounds. Its solubility in water makes it suitable for various pharmaceutical formulations. Ongoing research is focused on optimizing its synthesis and evaluating its pharmacokinetics and toxicity profiles.
Summary of Research Findings:
| Study Focus | Key Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Moderate activity against selected strains | Potential for new antibiotic development |
| Anticancer Activity | Induces apoptosis in cancer cells | Possible lead for cancer therapeutics |
| Receptor Interaction Studies | Modulates neurotransmitter systems | Insights into psychiatric disorder treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
